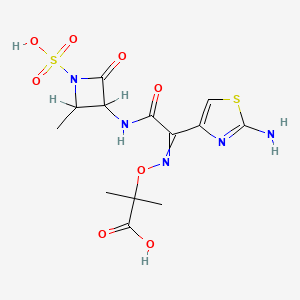

trans-2-(((1-(2-Aminothiazol-4-yl)-2-((2-methyl-4-oxo-1-sulphoazetidin-3-yl)amino)-2-oxoethylidene)amino)oxy)-2-methylpropionic acid

Description

Monobactam Classification and Significance in Antimicrobial Research

Aztreonam (B1666516) is the first and currently only clinically available member of the monobactam class of antibiotics. nih.govoup.commsdmanuals.com Structurally, beta-lactam antibiotics like penicillins and cephalosporins feature a beta-lactam ring fused to a secondary ring. acpjournals.org In contrast, monobactams are distinguished by a standalone, monocyclic beta-lactam ring, a feature essential to their antibacterial activity. patsnap.comacpjournals.org

The significance of this unique structure is profound. Aztreonam exhibits potent and specific activity against a wide spectrum of Gram-negative aerobic pathogens, including Pseudomonas aeruginosa and most Enterobacteriaceae. drugbank.comnih.govnih.gov However, it demonstrates minimal to no activity against Gram-positive bacteria and anaerobic organisms. nih.govnih.govpatsnap.com This narrow spectrum is advantageous as it minimizes the disruption of the host's normal bacterial flora. patsnap.com

A key feature of aztreonam's significance in antimicrobial research is its stability against hydrolysis by many beta-lactamases, which are enzymes produced by bacteria that inactivate traditional beta-lactam antibiotics. drugbank.comnih.govnih.gov Notably, aztreonam is stable against metallo-beta-lactamases (MBLs), enzymes that can inactivate a broad range of beta-lactams, including carbapenems. oup.commsdmanuals.com This stability makes it a critical component in research aimed at combating multidrug-resistant Gram-negative infections. oup.com

Table 1: Key Properties of Aztreonam

| Property | Description |

|---|---|

| Class | Monobactam (Monocyclic beta-lactam antibiotic) drugbank.compatsnap.com |

| Mechanism of Action | Inhibition of bacterial cell wall synthesis by binding to penicillin-binding protein 3 (PBP3) drugbank.compatsnap.comfrontiersin.org |

| Spectrum of Activity | Potent against aerobic Gram-negative bacteria (e.g., Enterobacteriaceae, P. aeruginosa) drugbank.comnih.gov |

| No significant activity against Gram-positive or anaerobic bacteria nih.govnih.govpatsnap.com | |

| Resistance to β-Lactamases | High degree of resistance to hydrolysis by many common β-lactamases and metallo-β-lactamases (MBLs) drugbank.comoup.commsdmanuals.com |

| Susceptible to hydrolysis by some extended-spectrum β-lactamases (ESBLs) and carbapenemases (e.g., KPC) oup.comfrontiersin.org |

Historical Context of Aztreonam Discovery and Development as a Monobactam Scaffold

The journey to aztreonam began in the late 1970s with a novel screening process designed to detect naturally occurring molecules containing a beta-lactam ring. nih.govnih.gov This led to the isolation of the first monobactams from the bacterium Chromobacterium violaceum in 1979. drugbank.comnih.gov These initial, naturally occurring monobactams showed weak antimicrobial activity but were found to interact with bacterial penicillin-binding proteins, confirming their potential to interfere with cell wall synthesis. nih.gov

This discovery shifted the focus of research toward synthetic modification of the monobactam nucleus to enhance its antibacterial potency. nih.gov Drawing inspiration from the structure-activity relationships established with penicillins and cephalosporins, researchers performed extensive side-chain variations. nih.gov Aztreonam, identified by the code SQ 26,776 and derived from the amino acid L-threonine, was the first compound to emerge from this synthetic program that demonstrated the desired potent and specific activity against aerobic Gram-negative bacteria. nih.govnih.gov After extensive laboratory studies and clinical trials, aztreonam was approved for medical use in the United States in 1986. nih.govwikipedia.org

Table 2: Timeline of Aztreonam Discovery and Development

| Year | Event | Significance |

|---|---|---|

| 1979 | Isolation of naturally occurring monobactams from Chromobacterium violaceum nih.govnih.gov | Discovery of a new class of beta-lactam antibiotics. |

| Early 1980s | Synthetic modification of the monobactam nucleus nih.govnih.gov | Led to the development of potently active compounds. |

| 1981 | Identification of Aztreonam (SQ 26,776) acpjournals.org | Emergence of the first clinically promising monobactam. |

| 1986 | U.S. FDA Approval nih.govwikipedia.org | Aztreonam becomes the first monobactam available for clinical use. |

Scope of Current Academic Research Trajectories on Aztreonam

In the face of escalating antimicrobial resistance, academic research on aztreonam has gained new momentum. Current investigations are primarily focused on understanding resistance mechanisms and developing novel combination therapies to restore and expand its utility against multidrug-resistant (MDR) pathogens. oup.com

Mechanisms of Resistance: Academic studies are delving into the genetic basis of aztreonam resistance. In organisms like P. aeruginosa, resistance has been shown to be multifactorial, arising from a collection of chromosomal mutations that can have small but cumulative effects. nih.gov A significant mechanism identified is the hyperexpression of efflux pumps, such as MexAB-OprM, which actively transport the antibiotic out of the bacterial cell. frontiersin.org Research has shown that mutations in regulatory genes, like mexR, can lead to this overexpression and confer resistance. frontiersin.orgnih.gov Studies have also noted that selection for aztreonam resistance can sometimes lead to increased resistance to other, structurally unrelated antibiotics. nih.gov

Combination Therapies: A major trajectory of current research is the combination of aztreonam with beta-lactamase inhibitors. Since aztreonam is stable against MBLs but can be degraded by other enzymes like extended-spectrum β-lactamases (ESBLs) and serine carbapenemases (e.g., KPC), combining it with an inhibitor that blocks these enzymes is a promising strategy. frontiersin.orgnih.gov

Aztreonam-Avibactam (ATM-AVI): This combination is at the forefront of clinical research. nih.gov Avibactam (B1665839) is a non-beta-lactam beta-lactamase inhibitor that effectively neutralizes a wide range of serine beta-lactamases. nih.gov This combination restores aztreonam's activity against many MBL-producing Enterobacterales that also produce other beta-lactamases. frontiersin.orgfrontiersin.org The REVISIT phase 3 clinical trial has provided efficacy and safety data supporting ATM-AVI as a potential treatment for serious Gram-negative infections. nih.gov

Aztreonam plus Ceftazidime-Avibactam (CZA): This dual-antibiotic approach is another strategy investigated to treat infections caused by MBL-producing bacteria. nih.govmdpi.com In this combination, ceftazidime-avibactam inhibits the serine beta-lactamases, thereby protecting aztreonam, which can then exert its bactericidal effect against the MBL-producing pathogen. nih.gov

Other Novel Combinations: Researchers are also exploring aztreonam in combination with other new beta-lactamase inhibitors. Studies have demonstrated synergistic or additive effects when aztreonam is combined with agents like meropenem/vaborbactam (MEV) and imipenem-cilastatin/relebactam (B560040) (ICR) against carbapenem-resistant isolates that co-produce MBL and serine carbapenemases. frontiersin.orgnih.gov

Novel Scaffolds: The monobactam structure of aztreonam is also being used as a scaffold for developing new antibiotics. oup.com One innovative approach involves conjugating aztreonam to siderophore mimetics. nih.gov This strategy aims to hijack bacterial iron uptake systems to actively transport the antibiotic into the bacterial cell, potentially expanding its activity against problematic MDR strains. nih.gov

Table 3: Summary of Recent Research on Aztreonam Combinations

| Combination | Rationale | Target Pathogens | Research Findings |

|---|---|---|---|

| Aztreonam-Avibactam (ATM-AVI) | Avibactam inhibits serine β-lactamases (ESBL, KPC, AmpC), protecting aztreonam from degradation. frontiersin.orgnih.gov | MBL-producing Enterobacterales that co-produce serine β-lactamases. frontiersin.orgfrontiersin.org | Potent in vitro activity and positive phase 3 clinical trial data. frontiersin.orgnih.gov |

| Aztreonam + Ceftazidime-Avibactam (CZA) | CZA inhibits serine β-lactamases, allowing aztreonam (stable to MBLs) to be effective. nih.gov | MBL-producing Enterobacterales. nih.govmdpi.com | In vitro synergy and clinical utility have been demonstrated. nih.govfrontiersin.org |

| Aztreonam + Meropenem/Vaborbactam (MEV) | Vaborbactam inhibits KPC enzymes, potentially creating a synergistic effect with aztreonam. frontiersin.orgnih.gov | Isolates co-producing MBL and KPC enzymes. frontiersin.org | In vitro studies show synergistic effects. frontiersin.orgnih.gov |

| Aztreonam + Imipenem-cilastatin/relebactam (ICR) | Relebactam inhibits serine β-lactamases. frontiersin.orgnih.gov | Isolates co-producing MBL and KPC enzymes. frontiersin.org | In vitro studies show additive effects. frontiersin.orgnih.gov |

Structure

2D Structure

3D Structure

Properties

Key on ui mechanism of action |

The bactericidal action of aztreonam results from the inhibition of bacterial cell wall synthesis due to a high affinity of aztreonam for penicillin binding protein 3 (PBP3). By binding to PBP3, aztreonam inhibits the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins. It is possible that aztreonam interferes with an autolysin inhibitor. |

|---|---|

CAS No. |

85506-30-5 |

Molecular Formula |

C13H17N5O8S2 |

Molecular Weight |

435.4 g/mol |

IUPAC Name |

2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2R,3R)-2-methyl-4-oxo-1-sulfoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoic acid |

InChI |

InChI=1S/C13H17N5O8S2/c1-5-7(10(20)18(5)28(23,24)25)16-9(19)8(6-4-27-12(14)15-6)17-26-13(2,3)11(21)22/h4-5,7H,1-3H3,(H2,14,15)(H,16,19)(H,21,22)(H,23,24,25)/b17-8+/t5-,7-/m1/s1 |

InChI Key |

WZPBZJONDBGPKJ-PSGLRMFWSA-N |

Isomeric SMILES |

C[C@@H]1[C@H](C(=O)N1S(=O)(=O)O)NC(=O)/C(=N/OC(C)(C)C(=O)O)/C2=CSC(=N2)N |

Canonical SMILES |

CC1C(C(=O)N1S(=O)(=O)O)NC(=O)C(=NOC(C)(C)C(=O)O)C2=CSC(=N2)N |

Other CAS No. |

78110-38-0 |

Pictograms |

Irritant; Health Hazard; Environmental Hazard |

solubility |

Insoluble |

Synonyms |

Az threonam Az-threonam Azactam Azthreonam Aztreonam SQ 26,776 SQ-26,776 SQ26,776 Urobactam |

Origin of Product |

United States |

Molecular Mechanisms of Aztreonam Action on Bacterial Targets

Interaction with Penicillin-Binding Proteins (PBPs)

The primary molecular targets of aztreonam (B1666516) are the penicillin-binding proteins (PBPs), a group of bacterial enzymes essential for the final steps of peptidoglycan synthesis. patsnap.compatsnap.comrcsb.org Aztreonam's efficacy is defined by its specific and differential affinity for these proteins.

Aztreonam exhibits a potent and specific affinity for Penicillin-Binding Protein 3 (PBP3). drugbank.compatsnap.comwikipedia.orgoup.com This high affinity is a hallmark of its mechanism and is observed across a wide spectrum of aerobic Gram-negative pathogens, including Pseudomonas aeruginosa, Escherichia coli, Klebsiella pneumoniae, Proteus vulgaris, and Enterobacter cloacae. drugbank.comnih.gov Research has demonstrated that in E. coli, aztreonam achieves complete binding to PBP3 at a concentration as low as 0.1 µg/mL. nih.gov PBP3 is critically involved in the septation process during bacterial cell division. oup.comnih.gov By specifically targeting this enzyme, aztreonam effectively halts a crucial step in bacterial replication. oup.com

In contrast to its potent action on PBP3, aztreonam shows a significantly lower affinity for other PBPs. wikipedia.orgnih.gov Studies in E. coli have quantified this differential interaction, revealing a moderate affinity for PBP1a and poor affinity for PBP1b, PBP2, PBP4, and PBP5/6. nih.gov This selective binding profile distinguishes aztreonam from other beta-lactam antibiotics, such as certain penicillins and cephalosporins, which may bind to multiple PBPs. oup.comresearchgate.net Aztreonam binds very poorly to the PBPs of Gram-positive and anaerobic bacteria, which accounts for its limited activity against these organisms. wikipedia.org

Table 1: Aztreonam Affinity for E. coli Penicillin-Binding Proteins (PBPs) This table summarizes the concentration of aztreonam required for complete binding to various PBPs in E. coli, illustrating its high selectivity for PBP3.

| Penicillin-Binding Protein (PBP) | Concentration for Complete Binding (µg/mL) | Affinity Level |

| PBP3 | 0.1 | Very High |

| PBP1a | 10 | Moderate |

| PBP1b | ≥ 100 | Poor |

| PBP2 | ≥ 100 | Poor |

| PBP4 | ≥ 100 | Poor |

| PBP5/6 | ≥ 100 | Poor |

| Data sourced from PubMed. nih.gov |

Inhibition of Bacterial Cell Wall Synthesis and Peptidoglycan Crosslinking

The bactericidal action of aztreonam is a direct result of the inhibition of bacterial cell wall synthesis. drugbank.comyoutube.com By binding to and inactivating PBP3, aztreonam blocks the final transpeptidation stage of peptidoglycan synthesis. patsnap.comwikipedia.org This transpeptidation step is responsible for the cross-linking of adjacent peptidoglycan strands, a process that gives the bacterial cell wall its structural integrity. patsnap.comyoutube.com Inhibition of this process leads to the formation of a weakened and defective cell wall. rcsb.org

Cellular Effects Leading to Bacterial Lysis and Filamentation

The disruption of cell wall integrity by aztreonam leads to distinct morphological changes and ultimately, cell death. At its lowest effective concentrations (e.g., 0.2 µg/mL in E. coli), the specific inhibition of PBP3, the septation enzyme, causes the bacteria to fail to divide, resulting in the formation of long, filamentous cells. nih.gov As the structural defects in the cell wall accumulate, the bacterium becomes unable to withstand its internal osmotic pressure. youtube.com This leads to cell lysis, a process often mediated by the bacterium's own autolytic enzymes, such as autolysins. drugbank.comyoutube.com It has been suggested that aztreonam may also interfere with an inhibitor of these autolysins, further promoting cell breakdown. drugbank.com

Non-Induction of Beta-Lactamase Activity

A key characteristic of aztreonam is that, unlike many other beta-lactam antibiotics, it does not induce the production of beta-lactamase enzymes in bacteria. drugbank.com Furthermore, its unique monobactam structure confers a high degree of stability against hydrolysis by many common beta-lactamases, including most penicillinases and cephalosporinases produced by Gram-negative bacteria. drugbank.comnih.gov This inherent resistance allows aztreonam to remain effective against many organisms that are resistant to other beta-lactams. drugbank.com However, while it is stable against hydrolysis by metallo-beta-lactamases (MBLs), it can be inactivated by certain co-produced enzymes like extended-spectrum beta-lactamases (ESBLs) and AmpC beta-lactamases. mdpi.commdpi.comnih.gov

Table 2: Stability of Aztreonam Against Bacterial Beta-Lactamases This table provides an overview of aztreonam's stability and susceptibility to various classes of beta-lactamase enzymes.

| Beta-Lactamase Class | Stability/Susceptibility | Reference |

| Most Penicillinases & Cephalosporinases | High stability | drugbank.com |

| Metallo-β-Lactamases (MBLs) | Stable, not hydrolyzed | mdpi.comnih.gov |

| Extended-Spectrum β-Lactamases (ESBLs) | Susceptible to hydrolysis | mdpi.commdpi.com |

| AmpC β-Lactamases | Susceptible to hydrolysis | mdpi.com |

| PSE-2 (plasmid-mediated) | Susceptible to hydrolysis | nih.govkarger.com |

| K-1 (chromosomally-mediated) | Susceptible to hydrolysis | nih.govkarger.com |

Molecular Mechanisms of Aztreonam Resistance in Bacterial Pathogens

Enzymatic Hydrolysis by Beta-Lactamases

β-Lactamases are enzymes produced by bacteria that hydrolyze the β-lactam ring, rendering β-lactam antibiotics inactive. Aztreonam's susceptibility to hydrolysis varies depending on the class of β-lactamase.

Susceptibility to Serine Beta-Lactamases (e.g., ESBLs, AmpC)

Aztreonam (B1666516) is susceptible to hydrolysis by many serine β-lactamases, particularly extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases mdpi.comnih.govcontagionlive.com. ESBLs are typically inhibitor-susceptible β-lactamases that hydrolyze penicillins, cephalosporins, and aztreonam uff.br. Common ESBL families include CTX-M, SHV, and TEM uff.br. AmpC β-lactamases preferentially hydrolyze cephalosporins and cephamycins and are resistant to inhibition by common β-lactamase inhibitors like clavulanate, sulbactam, and tazobactam (B1681243) uff.br. The co-production of ESBLs and AmpC enzymes is common in many Gram-negative bacteria, including those that may also produce metallo-β-lactamases, significantly limiting the effectiveness of aztreonam as a monotherapy mdpi.comnih.govcontagionlive.com. Studies have shown that naturally occurring AmpC mutants can confer increased resistance to aztreonam asm.org.

Stability Against Metallo-Beta-Lactamases (MBLs)

A key characteristic of aztreonam is its stability against enzymatic hydrolysis by metallo-β-lactamases (MBLs) mdpi.comnih.govcontagionlive.com. MBLs, classified as Ambler Class B β-lactamases, require zinc ions for their enzymatic activity and can hydrolyze a broad range of β-lactam antibiotics, including carbapenems nih.govfrontiersin.org. However, due to its unique monobactam structure, aztreonam is not hydrolyzed by most MBLs, such as those belonging to the IMP, NDM, and VIM families nih.govfrontiersin.org. This inherent stability makes aztreonam a potential treatment option for infections caused by MBL-producing strains, although co-production of serine β-lactamases often necessitates combination therapy mdpi.comnih.govcontagionlive.com. While aztreonam is generally considered stable against MBLs, some studies have explored the potential for certain MBLs, like NDM-1, to catalyze aztreonam hydrolysis, although the rate may be considered slow researchgate.net.

Kinetics of Beta-Lactamase-Mediated Aztreonam Hydrolysis

The kinetics of aztreonam hydrolysis by β-lactamases, particularly Class C enzymes, have been investigated to understand the molecular basis of resistance. Studies using techniques like temperature-accelerated sliced sampling have explored the deacylation and reverse acylation reactions involved in aztreonam hydrolysis catalyzed by Class C β-lactamases acs.orgacs.org. These studies suggest that characteristics of the aztreonam molecule contribute to its slow hydrolysis by these enzymes acs.org. For some plasmid-mediated AmpC β-lactamases, the interaction with aztreonam may involve the formation of a transient enzyme-aztreonam complex asm.org. Kinetic studies have shown that certain GES variants of extended-spectrum β-lactamases, such as GES-11 and GES-12, which contain specific amino acid substitutions like Gly243Ala, exhibit an increased rate of aztreonam hydrolysis compared to the parent enzyme GES-1 nih.gov.

Efflux Pump Systems

Efflux pumps are bacterial membrane proteins that actively transport antibiotics and other toxic compounds out of the cell, contributing to intrinsic and acquired resistance touro.eduplos.org.

Role of Specific Efflux Pumps (e.g., MexAB-OprM)

The MexAB-OprM efflux pump system in Pseudomonas aeruginosa is a well-characterized mechanism contributing to aztreonam resistance touro.eduresearchgate.netnih.govasm.org. This tripartite pump system, consisting of MexA, MexB, and OprM, can extrude a wide range of antibiotics, including β-lactams like aztreonam touro.eduasm.org. Overexpression of the MexAB-OprM pump leads to decreased intracellular concentrations of aztreonam, thereby increasing resistance touro.eduresearchgate.netnih.govasm.org. While MexAB-OprM is a major contributor, other efflux pumps like MexCD-OprJ and MexEF-OprN may have different substrate specificities, and their overexpression might not significantly alter aztreonam susceptibility touro.eduasm.org.

Genetic and Regulatory Mechanisms of Efflux Pump Upregulation (e.g., mutations in MexR, NalD)

Overexpression of the MexAB-OprM efflux pump is often the result of mutations in the genes that regulate its expression plos.orgresearchgate.netnih.govasm.orgnih.gov. The mexAB-oprM operon is negatively regulated by transcriptional repressors such as MexR and NalD, and indirectly by NalC plos.orgresearchgate.netasm.org. Mutations in the genes encoding these repressors, such as mexR, nalC, and nalD, can impair their function, leading to the derepression and subsequent overexpression of the MexAB-OprM pump plos.orgresearchgate.netnih.govasm.orgnih.gov. For example, a specific mutation (R70Q substitution) in MexR has been shown to contribute to increased aztreonam resistance in clinical isolates of P. aeruginosa by preventing MexR from binding to the regulatory region of the mexAB-oprM operon nih.gov. Similarly, mutations in nalD are frequently observed in aztreonam-resistant P. aeruginosa isolates and are associated with MexAB-OprM overexpression researchgate.netasm.org. These genetic alterations play a significant role in the development of high-level aztreonam resistance in bacterial pathogens.

Modifications in Penicillin-Binding Proteins (PBPs)

Penicillin-binding proteins are essential bacterial enzymes involved in the synthesis and remodeling of the peptidoglycan layer, a vital component of the bacterial cell wall. rcsb.orgnih.govrcsb.org Aztreonam exerts its bactericidal effect by binding to and inactivating specific PBPs, primarily PBP3 in Gram-negative bacteria. wikipedia.orgmims.commdpi.com Modifications to these target proteins can lead to decreased aztreonam efficacy.

Changes in the amino acid sequence or structure of PBPs, particularly PBP3, can reduce their binding affinity for aztreonam. nih.govmdpi.com This diminished affinity means that higher concentrations of the antibiotic are required to achieve sufficient PBP inhibition and disrupt cell wall synthesis. Such alterations are a reported mechanism of β-lactam resistance in Gram-negative pathogens. oup.comnih.gov For instance, insertions of amino acid sequences, such as YRIK or YRIN, in PBP3 have been shown to decrease susceptibility to aztreonam and aztreonam-avibactam combinations in Escherichia coli. frontiersin.orgasm.orgcontagionlive.comoup.com These insertions are often located near the β-lactam binding pocket of PBP3, impacting the accessibility of the antibiotic to the active site. frontiersin.orgoup.com

Data on the impact of specific PBP3 variations on aztreonam MICs in Pseudomonas aeruginosa indicate that while some variations may not directly increase aztreonam MICs when present alone, they can contribute to increased resistance when combined with other mechanisms like efflux pump overexpression. nih.gov

| PBP Variation (E. coli) | Impact on Aztreonam Susceptibility | Reference |

| YRIK insertion in PBP3 | Decreased susceptibility | frontiersin.orgasm.orgcontagionlive.comoup.com |

| YRIN insertion in PBP3 | Decreased susceptibility | contagionlive.comoup.com |

| YRVP insertion in PBP3 | Decreased susceptibility | oup.com |

Changes in the expression levels of PBPs can also contribute to aztreonam resistance. While alterations in PBP expression are a less common primary mechanism of β-lactam resistance compared to β-lactamase production in Gram-negative bacteria, they can play a contributing role, particularly in combination with other resistance determinants. nih.govmdpi.com For example, while aztreonam typically does not induce β-lactamase production in Enterobacteriaceae, it can strongly induce β-lactamase expression in species like Stenotrophomonas maltophilia, contributing to intrinsic resistance. oup.com Furthermore, studies have shown that elevated production of cephalosporinases like CMY-42, resulting from increased plasmid copy numbers due to mutations in regulatory genes, combined with PBP3 modifications, can confer aztreonam-avibactam resistance in Escherichia coli. asm.org This suggests a complex interplay between transcriptional and translational regulation of both β-lactamases and potentially PBPs in mediating resistance.

Biofilm-Associated Resistance Mechanisms

Bacteria can form biofilms, complex communities encased in a self-produced matrix, which provides a protective environment and contributes significantly to antibiotic tolerance and resistance. nih.govoup.com Biofilms are a major factor in chronic infections, particularly those caused by Pseudomonas aeruginosa, where they contribute to persistence and resistance to antibiotics like aztreonam. nih.govoup.com

Mechanisms of biofilm-associated resistance to aztreonam are often multifactorial. The biofilm matrix can act as a diffusion barrier, limiting the penetration of aztreonam to the inner layers of the biofilm. nih.gov Within biofilms, bacteria can exhibit altered physiological states, including slower growth rates and nutrient limitation, which can reduce their susceptibility to antibiotics that primarily target actively growing cells, such as aztreonam. nih.gov

Furthermore, biofilms can be hotspots for horizontal gene transfer, facilitating the dissemination of resistance genes, including those encoding β-lactamases or mediating PBP modifications. mdpi.comnih.gov Studies evaluating the effectiveness of aztreonam against P. aeruginosa biofilms have shown that higher concentrations or combination therapies may be required to eradicate these structures compared to planktonic bacteria. oup.comnih.gov The complex architecture and heterogeneity of cells within a biofilm contribute to this increased tolerance and resistance. nih.gov

| Biofilm-Associated Resistance Mechanism | Description | Relevance to Aztreonam | Reference |

| Diffusion Barrier (Matrix) | Limits antibiotic penetration into the biofilm. | Reduces aztreonam access | nih.gov |

| Altered Physiological State | Slower growth, nutrient limitation in biofilm cells. | Decreases aztreconam efficacy on less active cells | nih.gov |

| Horizontal Gene Transfer Hotspot | Facilitates spread of resistance genes (e.g., β-lactamase, PBP modification). | Can introduce aztreonam resistance determinants | mdpi.comnih.gov |

Chemical Synthesis and Biosynthesis of Aztreonam and Its Analogues

Biosynthetic Pathways from Natural Precursors (e.g., L-threonine)

While aztreonam (B1666516) itself is a synthetic compound, the monobactam core structure can be derived from natural amino acids through biosynthetic pathways. L-threonine is identified as a starting material for the synthesis of the azetidinone core of aztreonam. researchgate.netnih.govscispace.comrsc.org Specifically, the erythro (4S) stereochemistry present in aztreonam simplifies its commercial production from readily available L-threonine. scispace.comnih.gov

Research into the biosynthesis of naturally occurring monobactams, such as sulfazecin (B1681187), has revealed the enzymatic machinery involved. The sulfazecin biosynthetic gene cluster encodes non-ribosomal peptide synthetases (NRPSs), a methyltransferase, a sulfotransferase, and a dioxygenase. nih.govbiorxiv.org These enzymes facilitate the incorporation of amino acids like L-2,3-diaminopropionate (L-Dap) and the formation of the beta-lactam ring. nih.govacs.orgbiorxiv.org The beta-lactam ring in sulfazecin biosynthesis is formed by the activity of a thioesterase domain within the NRPS, which catalyzes an unusual intramolecular attack following N-sulfonation. acs.orgbiorxiv.org

Synthetic Methodologies for the Monobactam Core Structure

Various synthetic strategies have been developed for the construction of the monobactam core, the 2-azetidinone ring. These methodologies often focus on cyclization reactions and regioselective activation strategies.

N-C4 Cyclization Chemistry

N-C4 cyclization is a key approach for forming the beta-lactam ring in monobactam synthesis. One widely used method relies on Mitsunobu-mediated cyclization of α-hydroxy amino acid hydroxamates to form N-alkoxy β-lactams, which serve as versatile intermediates for monobactams. nih.govnih.gov A modified route based on this chemistry is still employed for the synthesis of aztreonam. nih.gov Another alternative involves bromine-induced cyclization of γ,δ-unsaturated hydroxamates, yielding 4-halomethyl substituted β-lactams that are useful intermediates for highly functionalized monobactams. nih.gov The facility of hydroxamate-mediated cyclization has significantly advanced structure-activity relationship (SAR) studies for beta-lactams. nih.gov

Regioselective Activation Strategies

Regioselective activation is crucial for controlling the desired reactions during the synthesis of complex molecules like aztreonam. In the synthesis of aztreonam, efficient methods involve the acylation of α-aminoazetidinone with regioselectively activated aminothiazoleiminoxyacetic diacid. researchgate.netacs.org This activation can be achieved through reactions with coupling agents like N-hydroxybenzotriazole and dicyclohexylcarbodiimide, or via chemoselective transient silylation followed by activation with N-hydroxysuccinimide. researchgate.netacs.org These strategies ensure that the correct functional groups are reactive for the formation of the amide bond linking the side chain to the monobactam core. researchgate.netacs.org

Advanced Synthetic Routes for Aztreonam Derivatives

Research continues into developing advanced synthetic routes to create aztreonam derivatives with potentially improved properties, focusing on modifications to the side chain and conjugation strategies.

Novel Approaches to Side Chain Modifications

Modifications to the side chain of aztreonam are explored to enhance its activity spectrum and stability. Recent patents and research focus on altering the aminothiazole oxime side chain to improve potency and activity against resistant strains. taylorandfrancis.com Side chain extension of aztreonam has been shown to be tolerated and can lead to significantly improved activity against multidrug-resistant (MDR) Gram-negative bacteria. nih.govtandfonline.comresearchgate.net Coupling the side chain carboxylic acid with other moieties is a strategy for creating novel derivatives. nih.gov

Conjugation Strategies (e.g., siderophore mimetics)

Conjugation strategies, particularly linking antibiotics to siderophore mimetics, represent a promising approach to overcome resistance mechanisms and improve the uptake of antibiotics into bacteria. Siderophores are small molecules bacteria use to acquire iron. nih.gov By conjugating aztreonam to siderophore mimetics, the resulting conjugate can utilize bacterial iron transport systems to enter the bacterial cell, effectively acting as a "Trojan horse". nih.govnih.govtandfonline.comresearchgate.netnih.gov

Structure Activity Relationship Sar Studies of Aztreonam and Analogues

Identification of Key Structural Moieties for Antimicrobial Activity

The antimicrobial activity of aztreonam (B1666516) is intrinsically linked to specific functional groups on its monocyclic β-lactam core. These key structural moieties are crucial for target binding and stability against enzymatic degradation.

Role of the Aminothiazole Oxime Substituent

The aminothiazole oxime substituent located at position 3 of the aztreonam structure is pivotal for its activity against Gram-negative aerobes nih.gov. This moiety contributes significantly to the high affinity and selectivity of aztreonam for PBP3, an enzyme essential for bacterial cell wall synthesis in Gram-negative organisms nih.govtandfonline.comdrugbank.com. Binding to PBP3 inhibits the final stage of peptidoglycan cross-linking, leading to bacterial filamentation and eventual lysis nih.govtandfonline.comdrugbank.com. The aminothiazole moiety's interaction with bacterial proteins, particularly in the active site of PBP3, is a key determinant of aztreonam's efficacy against Gram-negative pathogens nih.gov.

Significance of the 4α-Methyl Substituent for Beta-Lactamase Stability

The presence of a 4α-methyl substituent on the β-lactam ring of aztreonam is critical for conferring stability against hydrolysis by many serine β-lactamases, including certain class A and D enzymes like TEM, SHV, and OXA-1 nih.govtandfonline.com. This structural feature hinders the enzymatic attack on the β-lactam ring, a common mechanism of resistance to other β-lactam antibiotics. This stability contributes to aztreonam's effectiveness against Gram-negative bacteria that produce these types of β-lactamases nih.gov.

Impact of Peripheral Substitution on Target Binding Affinity

Peripheral substitutions on the aztreonam structure can significantly impact its binding affinity to target PBPs and influence its antimicrobial spectrum. SAR studies have explored modifications to the side chain and other parts of the molecule to optimize interactions with bacterial enzymes. The side chain of aztreonam, which includes a carboxylic acid group and a 2-amino-2-carboxyethyl group, is distinct and contributes to its high affinity and selectivity for PBP3 in Gram-negative bacteria nih.gov. The bulky aminothiazole-containing side chain is accommodated by a specific hydrophobic aromatic wall in the binding site of P. aeruginosa PBP3, involving residues like Tyr503, Tyr532, and Phe533 nih.gov. Modifications to these peripheral groups can alter the fit and interaction within the PBP binding site, potentially leading to altered activity or overcoming resistance mechanisms.

Development of Aztreonam Analogues with Modified Antimicrobial Spectra

Inspired by the SAR of aztreonam, numerous analogues have been developed with the aim of modifying or expanding the antimicrobial spectrum. These efforts often involve altering the side chains or introducing new substituents to influence PBP binding profiles and stability against a broader range of β-lactamases. While aztreonam itself has a narrow spectrum primarily focused on aerobic Gram-negative bacteria and lacks significant activity against Gram-positive bacteria or anaerobes, analogue development has sought to address these limitations or enhance activity against specific resistant Gram-negative pathogens drugbank.comnih.govchemicalbook.com.

Research into aztreonam analogues has explored various modifications to the oxime residue and other parts of the molecule. Some analogues have shown comparable or even improved potency against certain Gram-negative strains compared to aztreonam researchgate.netresearchgate.net. For instance, studies involving novel monobactam derivatives with different substituents on the oxime residue have demonstrated varying degrees of antibacterial activities against susceptible and resistant Gram-negative bacteria researchgate.net.

Siderophore Conjugates and Enhanced Bacterial Uptake Mechanisms

A significant approach to overcome the challenge of antibiotic uptake into Gram-negative bacteria, particularly in the face of reduced outer membrane permeability and efflux pumps, is the development of siderophore conjugates. Siderophores are small molecules produced by bacteria to chelate iron, an essential nutrient. Bacteria possess active transport systems to import these iron-siderophore complexes. By conjugating antibiotics like aztreonam to siderophores, the antibiotic can be "hitchhiked" into the bacterial cell using these existing iron uptake pathways, a strategy often referred to as the "Trojan horse" mechanism nih.govnih.govresearchgate.netacs.org.

Advanced Analytical and Spectroscopic Characterization Techniques for Aztreonam Research

Chromatographic Techniques for Purity and Impurity Profiling

Chromatographic methods are indispensable for separating and quantifying aztreonam (B1666516) and its related substances, ensuring the quality and purity of the compound used in research.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the determination of aztreonam and its related impurities and degradants in both drug substance and drug product samples researchgate.nettsijournals.comtsijournals.com. The development of selective HPLC methods is crucial for accurately detecting and quantifying these substances, especially in response to evolving regulatory requirements researchgate.netnih.gov.

Method validation for aztreonam analysis by HPLC typically involves evaluating parameters such as specificity, linearity, limit of detection (LOD), limit of quantitation (LOQ), precision, accuracy, range, robustness, stability in analytical solution, and system suitability researchgate.nettsijournals.comijptjournal.com. For instance, studies have established the range of HPLC methods for aztreonam and various impurities, including open-ring desulfated aztreonam, aztreonam E-isomer, desulfated aztreonam, open-ring aztreonam, and other process-related and in-house impurities ijptjournal.com. Linearity is assessed by plotting peak area against concentration, with excellent correlation coefficients observed within specified ranges tsijournals.comijptjournal.com. Accuracy is determined by analyzing spiked samples with known impurities ijptjournal.com.

Preparative HPLC is also employed to isolate low-level degradants from aztreonam samples, providing material for subsequent structural characterization using spectroscopic techniques researchgate.netnih.govresearchgate.net. This isolation step is critical for identifying unknown impurities and degradants present in stability samples researchgate.netnih.gov.

Thin-Layer Radiochromatography Applications

Thin-Layer Radiochromatography (TLRC), also known as radio-TLC, is a chromatographic technique primarily applied in research involving radioactive materials, such as in nuclear medicine and radiopharmaceutical development austinpublishinggroup.commdpi.compageplace.de. This method is used to determine the radiochemical purity and identity of radioactive compounds austinpublishinggroup.compageplace.de. While aztreonam itself is not typically a radiopharmaceutical, TLRC is a relevant technique in research laboratories where radiolabeled compounds might be synthesized or studied, allowing for rapid assessment of purity and separation of radioactive species austinpublishinggroup.commdpi.com. The technique involves using a radioactivity detector with a TLC scanner to determine the relative front (Rf) values of radioactive compounds austinpublishinggroup.com.

Spectroscopic Methods for Structural Elucidation of Aztreonam and Degradants

Spectroscopic techniques play a vital role in determining the chemical structure of aztreonam and identifying the structures of its degradation products.

Mass Spectrometry (MS) and LC-MS/MS for Molecular Identification

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS and LC-MS/MS), is a powerful tool for the structural elucidation and identification of aztreonam degradants researchgate.netnih.govresearchgate.netamericanpharmaceuticalreview.comscirp.orgmdpi.com. MS allows for the determination of molecular mass and provides insights into structural features through fragmentation patterns scirp.org. High-resolution MS is used to obtain accurate mass measurements, which are essential for determining the elemental composition of molecular and fragment ions americanpharmaceuticalreview.comscirp.orgmdpi.com.

LC-MS/MS experiments provide fragmentation information by inducing dissociation of the molecule, yielding characteristic product ions that aid in structural assignment americanpharmaceuticalreview.commdpi.com. This is particularly useful for analyzing complex mixtures and identifying low-level unknown impurities and degradants americanpharmaceuticalreview.com. By comparing the fragmentation patterns of degradants to that of aztreonam, plausible structures can be assigned mdpi.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Determination and Quantitative Analysis (QNMR)

Nuclear Magnetic Resonance (NMR) spectroscopy, including one-dimensional and two-dimensional techniques, is extensively used for the definitive structural characterization of aztreonam and its degradants researchgate.netnih.govresearchgate.net. NMR provides detailed information about the arrangement of atoms within a molecule. Techniques such as 1H NMR, 13C NMR, 1H–1H COSY, NOESY, HSQC, and HMBC NMR are employed to confirm the structures of isolated impurities and degradants researchgate.net.

Quantitative Nuclear Magnetic Resonance (qNMR) is a specific application of NMR that allows for the precise quantification of compounds in a sample researchgate.netmdpi.comresolvemass.causp.org. In aztreonam research, qNMR has been used to determine the exact concentrations of isolated degradants researchgate.netnih.govresearchgate.net. These accurately determined concentrations enable the use of the isolated degradants as standards for validating HPLC purity and impurity methods researchgate.netnih.gov. A key advantage of qNMR is its ability to quantify analytes without always requiring a reference standard of the specific analyte, relying instead on the direct proportionality between signal intensity and the number of nuclei resolvemass.causp.org. This makes qNMR a versatile method for determining the purity of organic compounds and the composition of mixtures researchgate.netresolvemass.causp.org.

Development of Novel Assay Methodologies in Research Settings

Research involving aztreonam also encompasses the development and evaluation of novel assay methodologies, particularly in the context of assessing its activity in combination therapies against drug-resistant bacteria. While not traditional chemical content assays, these are significant analytical approaches in aztreonam research.

Studies have focused on evaluating different susceptibility testing methods for aztreonam in combination with beta-lactamase inhibitors like avibactam (B1665839) against extensively drug-resistant Gram-negative organisms, including those producing metallo-β-lactamases (MBLs) researchgate.netasm.orgnih.govoup.comresearchgate.net. Novel methods such as broth disk elution (BDE), disk stacking (DS), strip stacking (SS), and strip crossing (SX) have been investigated to determine the in vitro activity of aztreonam-containing combinations researchgate.netnih.gov. The performance of these methods is evaluated based on their accuracy, precision, and reproducibility, often compared to reference methods like broth microdilution researchgate.netasm.org. These novel assay methodologies are crucial for informing clinical decision-making and guiding the use of aztreonam, especially in combination therapies, in research and potentially clinical settings researchgate.netasm.orgnih.gov.

Computational and in Silico Approaches to Aztreonam Research

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling and Simulation (Non-clinical/Theoretical)

Population PK/PD Modeling

Population pharmacokinetic/pharmacodynamic (PK/PD) modeling is a quantitative approach used to evaluate the relationship between drug dosage, exposure, and response in a patient population. For aztreonam (B1666516), particularly when combined with β-lactamase inhibitors like avibactam (B1665839), this modeling is crucial for optimizing dosing schedules to ensure efficacy, especially in critically ill patients with significant pharmacokinetic variability. asm.org

A recent population PK model for aztreonam-avibactam was developed using data from two phase 3 clinical trials, encompassing 4,914 aztreonam plasma samples from 431 subjects and 18,222 avibactam plasma samples from 2,635 subjects. nih.gov The final model was a two-compartment model with zero-order infusion and first-order elimination. nih.gov Key findings from this modeling approach include:

Identification of Key Covariates: The model identified time-varying creatinine clearance as a significant covariate influencing the clearance of both aztreonam and avibactam. nih.gov Infection type was also found to be a key covariate affecting both clearance and volume of distribution, with the lowest drug exposures observed in patients with complicated intra-abdominal infections. nih.gov

Dose Optimization: The model was instrumental in simulating drug exposures across different infection types and renal function levels. nih.govasm.org This allowed for the optimization of aztreonam-avibactam dosage regimens to achieve a high probability of joint pharmacodynamic target attainment, which was found to be between 89% and over 99% at a steady state across various renal function groups. nih.govasm.orgresearchgate.net

Evaluation of Alternative Regimens: The model was also used to assess the effectiveness of alternative dosing strategies, such as those proposed by the Infectious Diseases Society of America (IDSA) for ceftazidime-avibactam in combination with aztreonam. nih.govasm.orgresearchgate.net These simulations revealed that the proposed regimens achieved a joint probability of target attainment of less than 85% due to insufficient avibactam exposures. nih.govasm.orgresearchgate.net

Table 1: Population PK/PD Model Parameters for Aztreonam

| Parameter | Description | Significance in Aztreonam Modeling | Reference |

| Model Structure | Two-compartment model with zero-order infusion and first-order elimination. | Accurately describes the distribution and elimination of aztreonam in the body. | nih.gov |

| Creatinine Clearance | A measure of kidney function. | A key covariate affecting the clearance of aztreonam, indicating the need for dose adjustments in patients with renal impairment. | nih.govnih.gov |

| Infection Type | The specific type of bacterial infection being treated. | A covariate influencing both the clearance and volume of distribution of aztreonam. | nih.gov |

| Body Weight | Patient's body mass. | A significant variable explaining patient variability in aztreonam's volume of distribution. | nih.gov |

Monte Carlo Simulations for Theoretical Exposure Relationships

Monte Carlo simulation is a computational technique that uses random sampling to model the probability of different outcomes in a process that is difficult to predict due to the intervention of random variables. In the context of aztreonam, Monte Carlo simulations are employed to determine the probability of target attainment (PTA) of pharmacodynamic indices by accounting for the inherent variability in pharmacokinetic parameters within a patient population. nih.gov

Key applications and findings from Monte Carlo simulations in aztreonam research include:

Probability of Target Attainment (PTA): By simulating concentration-time profiles for thousands of virtual patients, Monte Carlo simulations can estimate the likelihood that a specific dosing regimen will achieve the desired therapeutic target. nih.gov For aztreonam, a primary PK/PD target is the simultaneous achievement of free aztreonam concentration above a minimum inhibitory concentration (MIC) of 8 mg/L for 60% of the dosing interval and free avibactam concentration above a threshold of 2.5 mg/L for 50% of the dosing interval. asm.org

Breakpoint Evaluation: These simulations have been used to evaluate and establish clinical susceptibility breakpoints for aztreonam. For instance, a study using Monte Carlo simulations indicated a clinical breakpoint of 4 mg/liter for healthy subjects and 1 to 2 mg/liter for patients with cystic fibrosis when using a dose of 1,000 mg every 8 hours. nih.gov

Dosing Regimen Assessment in Specific Populations: The technique has been instrumental in assessing dosing regimens for patients with varying degrees of renal function. nih.govresearchgate.net Simulations have supported the adequacy of labeled dose adjustments for aztreonam in patients with moderate and severe renal impairment, demonstrating a high PTA (>90%). nih.govresearchgate.net

Physiologically Based Pharmacokinetic (PBPK) Modeling for Cross-Species Prediction

Physiologically based pharmacokinetic (PBPK) modeling is a mathematical modeling technique for predicting the absorption, distribution, metabolism, and excretion (ADME) of chemical substances in different species. mdpi.com A multi-species PBPK model has been developed for aztreonam to characterize its plasma and tissue concentration-time profiles in rats, mice, dogs, monkeys, and humans. nih.govnih.gov

This PBPK model integrates anatomical, physiological, and biochemical parameters to simulate the complex transport processes of aztreonam within the body. nih.gov The development and validation of this model involved:

Model Optimization: A rat PBPK model was initially optimized and validated using experimentally determined plasma concentration-time curves. nih.govnih.gov

Cross-Species Extrapolation: The validated rat model, along with software predictions and allometric scaling, was used to extrapolate the model to mice, humans, dogs, and monkeys. nih.govnih.gov

Tissue Distribution Insights: The model's predictions of tissue-to-plasma partition coefficients (Kp values) revealed a high distribution of aztreonam in the kidneys (Kp = 2.0-3.0), which is consistent with its primary route of elimination being renal excretion. nih.govnih.gov

The successful cross-species validation of the aztreonam PBPK model provides a valuable tool for predicting its pharmacokinetics across different species, aiding in preclinical development and supporting clinical dose optimization. nih.gov

Table 2: Key Parameters in the Multi-Species PBPK Model for Aztreonam

| Parameter | Description | Significance in Aztreonam PBPK Modeling | Reference |

| Tissue-to-Plasma Partition Coefficients (Kp) | The ratio of drug concentration in a specific tissue to that in plasma at steady state. | Predicted high Kp values in the kidneys, consistent with aztreonam's renal excretion. | nih.govnih.gov |

| Allometric Scaling | A method to extrapolate pharmacokinetic parameters across species based on body size. | Used to extrapolate the PBPK model from rats to other species, including humans. | nih.govnih.gov |

| Average Fold Error (AFE) & Absolute Relative Error (ARE) | Statistical measures used to evaluate the goodness-of-fit of the model predictions to experimental data. | Cross-species validation showed high consistency with experimental data (AFE < 2, ARE < 30%). | nih.govnih.gov |

Genome-Scale Metabolic Models for Understanding Metabolic Perturbations

Genome-scale metabolic models (GEMs) are computational frameworks that mathematically represent the entire set of metabolic reactions within an organism. nih.gov These models have been utilized to understand the systemic metabolic adaptations of bacteria, such as Escherichia coli, in response to antibiotics like aztreonam. nih.govasm.org

By integrating GEMs with other computational approaches, researchers can investigate the complex interplay between drug resistance and metabolic rewiring. asm.org A computational pipeline combining machine learning with GEMs has been developed to elucidate the systemic relationships between genetic determinants of resistance and metabolism. asm.org

Key applications of GEMs in aztreonam research include:

Simulating Metabolic Responses: GEMs can simulate the metabolic behavior of bacteria under different conditions, such as exposure to aztreonam. This allows for the identification of metabolic pathways that are perturbed by the antibiotic. nih.gov

Investigating Genetic Determinants of Resistance: By simulating single-gene knockouts, GEMs can help identify genes that are crucial for bacterial survival in the presence of aztreonam, providing insights into resistance mechanisms. asm.org

Analyzing Metabolic Fluxes: These models can predict changes in the flow of metabolites through various pathways (reaction fluxes) in response to antibiotic treatment. For example, studies have shown that aztreonam, alone or in combination with clavulanate, disrupts central carbon metabolism, purine and pyrimidine metabolism, and amino acid metabolism in E. coli. nih.gov

Application of Machine Learning and Artificial Intelligence in Aztreonam Drug Discovery

Machine learning (ML) and artificial intelligence (AI) are increasingly being applied in drug discovery and development to analyze vast and complex datasets, identify novel drug candidates, and predict their properties. astrazeneca.comazolifesciences.com While specific applications of AI directly to aztreonam are emerging, the broader applications in antibiotic discovery are highly relevant.

AI and ML can contribute to various stages of the drug discovery pipeline for antibiotics like aztreonam:

Target Identification and Validation: AI algorithms can analyze large-scale biomedical data to identify and validate new therapeutic targets for antimicrobial drugs. nih.gov

Hit Identification and Lead Optimization: ML models, such as neural networks and support vector machines, can perform large-scale virtual screening of chemical libraries to predict which molecules are likely to be effective against specific bacterial targets. azolifesciences.com AI can also facilitate the de novo design of novel molecules with optimized properties. azolifesciences.comnih.gov

Predicting Drug Properties: AI can predict various properties of drug candidates, including their efficacy, toxicity, absorption, distribution, metabolism, and excretion, thereby reducing the time and cost of preclinical testing. astrazeneca.comnih.gov

Accelerating Clinical Trials: AI can help in designing more efficient clinical trials by identifying eligible patient populations and predicting treatment outcomes. azolifesciences.comnih.gov

The integration of AI and ML into the drug discovery process holds significant promise for accelerating the development of new antibiotics and optimizing the use of existing ones like aztreonam. upenn.edu

Environmental and Ecological Research Pertaining to Aztreonam

Environmental Occurrence and Distribution in Aquatic and Soil Systems

Pharmaceutical compounds, including antibiotics like aztreonam (B1666516), have emerged as environmental contaminants of concern. acs.org Their presence in the environment is largely attributed to human activities, such as the discharge of treated and untreated wastewater, agricultural runoff containing animal waste, and the application of manure as fertilizer. acs.orgeuropa.eunih.gov These sources can introduce antibiotics into various environmental compartments, including surface water, groundwater, and soil. acs.orgnih.govresearchgate.net

Studies have investigated the occurrence and distribution of antibiotics in different environmental media. For instance, research in the Gaoqiao mangrove area, China, detected various antibiotics, including sulfonamides, fluoroquinolones, tetracyclines, and chloramphenicols, in water and sediment samples. researchgate.net While aztreonam was not explicitly mentioned in this particular study, the presence of other antibiotic classes highlights the widespread distribution of these compounds in aquatic and soil systems. The spatial distribution of antibiotics in surface water has been linked to the intensity of human activities, with higher concentrations often found in urban areas. nih.gov Agricultural land and aquaculture ponds have also been identified as areas with higher antibiotic levels in soil and sediment, likely due to the use of animal manure. nih.gov

The persistence and distribution of antibiotics in soil are influenced by factors such as their physicochemical properties, soil characteristics, and climatic conditions. nih.gov Sorption to organic particles and degradation/transformation processes play key roles in determining their fate in soil. nih.gov

Abiotic Degradation Pathways

Abiotic degradation refers to the breakdown of compounds through non-biological processes, such as hydrolysis and photodegradation. These pathways can contribute to the removal or transformation of aztreonam in the environment.

Hydrolysis Mechanisms

Hydrolysis is a significant abiotic degradation pathway for many organic compounds, particularly those with hydrolyzable functional groups like the beta-lactam ring present in aztreonam. encyclopedia.pubmst.edu The rate of hydrolysis can be influenced by factors such as pH, temperature, and ionic strength. mst.edu Studies on the hydrolysis of other antibiotics, such as tetracyclines and tylosin, have shown that degradation rates can increase with increasing pH and temperature. mst.edu While specific hydrolysis rates for aztreonam in various environmental matrices were not detailed in the provided snippets, the susceptibility of beta-lactam antibiotics to hydrolysis suggests this is a relevant degradation pathway for aztreonam as well. encyclopedia.pub The opening of the beta-lactam ring results in the formation of inactive metabolites. mims.comdrugbank.com

Photodegradation Processes

Photodegradation involves the breakdown of compounds through exposure to light, particularly UV radiation. This process can be a significant removal mechanism for pharmaceuticals in aquatic systems, especially in surface waters exposed to sunlight. acs.orgnih.gov Research on the photodegradation of aztreonam solutions exposed to UV irradiation has shown that the major degradation product is the anti-isomer, along with other unidentified products. researchgate.net This photoisomerization process, which converts the active Z-isomer to the less active E-isomer (also referred to as anti-isomer), can occur efficiently and may not be visibly apparent. researchgate.netresearchgate.net This phenomenon is expected in antibiotics containing an alkoxyimino group. researchgate.net Photodegradation can involve direct photolysis or indirect processes mediated by reactive oxygen species like hydroxyl radicals. acs.orgnih.gov While photodegradation can lead to the removal of the parent compound, the toxicity of the resulting transformation products may not be fully reduced, and in some cases, intermediates could be more toxic than the original compound. encyclopedia.pubnih.gov

Biotransformation and Biodegradation by Microbial Communities

Microbial communities in the environment play a crucial role in the transformation and degradation of chemical contaminants through biotransformation and biodegradation processes. acs.orgfrontiersin.org Biotransformation refers to the alteration of a compound's structure by microbial activity, while biodegradation involves the complete breakdown of the compound, often to simpler substances like carbon dioxide and water. acs.org

While antibiotics are designed to inhibit microbial growth, some microorganisms possess the capacity to transform or degrade them. frontiersin.orgmdpi.com This can occur through various mechanisms, including enzymatic hydrolysis or co-metabolism, where the antibiotic is degraded while the microbes utilize other carbon sources for growth. frontiersin.orgmdpi.comnih.gov The extent of biodegradation can be influenced by factors such as the composition of the microbial community, the concentration of the antibiotic, and environmental conditions. acs.orgnih.gov

Studies have investigated the biodegradation of various antibiotics by microbial communities from different environmental sources, such as freshwater, activated sludge, and soil. frontiersin.org While aztreonam was not specifically included in the examples provided, the general principle of microbial biotransformation and biodegradation applies to antibiotics as a class. The presence of specific degradative enzymes, such as beta-lactamases, can facilitate the breakdown of beta-lactam antibiotics like aztreonam. mdpi.com However, it is important to note that antibiotic concentrations can also inhibit microbial activity, and growth-linked biodegradation may only occur for a selected subset of antibiotics at lower concentrations. frontiersin.org

Impact on Microbial Community Structure and Resistance Gene Dissemination in the Environment

The presence of antibiotics in the environment exerts selective pressure on microbial communities, potentially leading to changes in their structure and the proliferation of antibiotic-resistant bacteria (ARB) and antibiotic resistance genes (ARGs). nih.govmdpi.comresearchgate.netnih.gov Aquatic environments are considered significant reservoirs and transmission routes for ARB and ARGs. researchgate.netnih.gov

Exposure to antibiotics can alter the diversity and composition of microbial communities in soil and water. nih.govmdpi.comnih.gov This can affect microbial biomass, enzyme activity, and the ability of microbes to metabolize different carbon sources. nih.gov The selective pressure from antibiotics favors the survival and growth of resistant microorganisms, leading to an increase in the abundance of ARGs. mdpi.comnih.gov

ARGs can be disseminated among microbial populations through horizontal gene transfer (HGT), mediated by mobile genetic elements such as plasmids, transposons, and integrons. mdpi.comresearchgate.netnih.govfrontiersin.org Aquatic environments, in particular, facilitate genetic exchange among environmental microbiota. nih.gov The co-occurrence of antibiotics with other pollutants, such as heavy metals and microplastics, can further contribute to the co-selection and spread of ARGs. mdpi.comfrontiersin.org Microplastics, for instance, can act as carriers for ARGs and provide a niche for biofilm formation, enhancing the likelihood of genetic exchange. mdpi.comfrontiersin.org

Research has shown correlations between the abundance of ARGs and environmental factors, as well as the structure of microbial communities. mdpi.comresearchgate.net Certain bacterial genera have been identified as potential reservoirs for ARGs in environmental settings. mdpi.com The presence of antibiotics, even at sub-inhibitory concentrations, can impact microbial community composition and potentially select for resistant populations. frontiersin.orgnih.gov

Novel Research Applications and Future Directions for Aztreonam

Synergistic Molecular Mechanisms of Aztreonam (B1666516) in Combination with Beta-Lactamase Inhibitors

The emergence of bacterial strains co-producing MBLs and serine β-lactamases (SBLs), such as extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases, poses a significant challenge to aztreonam monotherapy because SBLs can hydrolyze aztreonam. nih.govmdpi.comnih.govpfizer.comnih.gov Research is heavily focused on combining aztreonam with β-lactamase inhibitors (BLIs) that can neutralize these co-produced SBLs, thereby restoring aztreonam's activity. oup.comnih.govmdpi.comnih.govpfizer.comnih.govmjima.org

A particularly promising combination is aztreonam-avibactam. Avibactam (B1665839) is a non-β-lactam BLI that effectively inhibits Ambler class A (including ESBLs and KPC), class C (AmpC), and some class D β-lactamases, but not class B MBLs. nih.govmdpi.comwikipedia.orgresearchgate.netoup.com The synergy arises because aztreonam is stable against MBLs, while avibactam protects aztreonam from hydrolysis by the co-produced SBLs. nih.govnih.govpfizer.commjima.org This dual action makes the combination effective against bacteria producing both MBLs and SBLs. nih.govnih.govnih.govmjima.org

Studies have demonstrated the potent in vitro activity and synergistic effects of aztreonam-avibactam against a range of MDR Gram-negative bacteria, including MBL-producing Enterobacterales and Stenotrophomonas maltophilia. wikipedia.orgnih.govnih.govnih.govmjima.orgasm.org For instance, research on S. maltophilia, which intrinsically produces both L1 (MBL) and L2 (serine) β-lactamases, showed that avibactam restored aztreonam susceptibility in a high percentage of isolates. asm.org Molecular analyses in these studies have indicated that decreased susceptibility to aztreonam-avibactam can be associated with increased expression of genes encoding both L1 and L2 β-lactamases, as well as efflux pumps like smeABC. asm.org

Other novel BLIs are also being explored in combination with aztreonam. These include relebactam (B560040) and taniborbactam. Relebactam, a diazabicyclooctane BLI similar to avibactam, inhibits class A and C and some class D enzymes but not MBLs. researchgate.netwikipedia.orgnih.gov Taniborbactam is a broad-spectrum BLI effective against serine and some metallo-β-lactamases. wikipedia.orgguidetopharmacology.org Studies evaluating aztreonam in combination with these newer BLIs against strains co-producing MBLs and SBLs have shown promising activity, with aztreonam/zidebactam, aztreonam/avibactam, and aztreonam/taniborbactam demonstrating notable effectiveness in reducing MIC values. nih.gov

The molecular mechanisms of synergy involve the BLI binding to and inactivating the SBLs that would otherwise hydrolyze aztreonam. This allows aztreonam to effectively bind to its primary target, penicillin-binding protein 3 (PBP-3), which is crucial for bacterial cell wall synthesis in Gram-negative bacteria. nih.govmims.com The ability of aztreonam to evade MBL hydrolysis, coupled with the BLI's ability to protect it from SBLs, provides a potent mechanism against complex resistance profiles.

Interactive Data Table: In vitro Activity of Aztreonam Combinations

| Combination | Isolates Tested (Source) | Susceptibility Restoration (% of aztreonam-resistant isolates) | Key Findings | Source |

| Aztreonam-Avibactam | S. maltophilia (47 clinical strains) | 98% | Most promising combination against MDR S. maltophilia; decreased susceptibility linked to overexpression of L1, L2, and efflux pumps. asm.org | asm.org |

| Aztreonam-Clavulanate | S. maltophilia (47 clinical strains) | 61% | Less effective than aztreonam-avibactam. asm.org | asm.org |

| Aztreonam-Relebactam | S. maltophilia (47 clinical strains) | 71% | Moderate effectiveness. asm.org | asm.org |

| Aztreonam-Vaborbactam | S. maltophilia (47 clinical strains) | 15% | Limited effectiveness. asm.org | asm.org |

| Aztreonam-Avibactam | MBL/SBL co-producing Enterobacterales (55 clinical isolates) | 92.7% (MIC ≤ 1 mg/L) | Highly active combination. nih.gov | nih.gov |

| Aztreonam-Relebactam | MBL/SBL co-producing Enterobacterales (55 clinical isolates) | 70% (MIC ≤ 1 mg/L) | Promising activity. nih.gov | nih.gov |

| Aztreonam-Taniborbactam | MBL/SBL co-producing Enterobacterales (55 clinical isolates) | 87.3% (MIC ≤ 1 mg/L) | Highly active combination. nih.gov | nih.gov |

| Aztreonam-Zidebactam | MBL/SBL co-producing Enterobacterales (55 clinical isolates) | 96.4% (MIC ≤ 1 mg/L) | Most active combination in this study. nih.gov | nih.gov |

Note: Susceptibility restoration percentages for Enterobacterales combinations are based on achieving an MIC ≤ 1 mg/L.

Exploration of Aztreonam Beyond Antimicrobial Applications (e.g., plant transformation)

While primarily known for its antimicrobial properties, research is exploring novel applications for aztreonam outside of treating bacterial infections. One such area is its potential use in plant transformation.

Studies have investigated the effect of aztreonam as a chemical inducer to enhance Agrobacterium-mediated plant transformation. Agrobacterium-mediated transformation is a common method for introducing foreign genes into plants. google.comresearchgate.net This process often involves the use of biochemicals to induce chemotaxis and virulence gene activation in Agrobacterium. researchgate.net

Research in soybean transformation has shown that aztreonam can significantly increase transformation efficiency. researchgate.netfrontiersin.orgnih.gov One study found that treating soybean explants with aztreonam during seed imbibition and co-cultivation with Agrobacterium tumefaciens resulted in higher transient and stable transformation efficiencies compared to untreated controls. researchgate.netfrontiersin.orgnih.gov Specifically, using a GUS gene cassette, the combined average transformation efficiency for aztreonam-treated explants was 28.5%, versus 20.7% in the control group. frontiersin.orgnih.gov With a different vector (pMDC32), transformation efficiency also increased from 13.2% to 21.1% with aztreonam treatment. researchgate.netfrontiersin.orgnih.gov

Metabolic analysis of soybean explants treated with aztreonam revealed a high accumulation of flavonoids, including genistein, apigenin, naringenin, and genistin. researchgate.netfrontiersin.org Flavonoids are known to play a role in inducing Agrobacterium virulence genes. researchgate.net This suggests that aztreonam may enhance transformation by promoting the accumulation of these signaling molecules in plant tissues. researchgate.net

Interestingly, the study also noted that aztreonam had unexpected effects on root elongation and lateral root formation in soybean, even when compared to indole-3-butyric acid (IBA), a known plant hormone involved in root development. researchgate.net These findings suggest a potential role for aztreonam in influencing plant development beyond its interaction with Agrobacterium. researchgate.net The concentrations of aztreonam used in these plant transformation studies (e.g., 2.5 mg/L) were found not to inhibit Agrobacterium growth. frontiersin.org

Design Principles for Next-Generation Monobactam Antibiotics

The success of aztreonam, particularly its stability against MBLs, provides a foundation for the design of next-generation monobactam antibiotics. oup.comresearchgate.net The monobactam scaffold, characterized by a unique four-membered β-lactam ring, is a key feature being explored for further modification. oup.comresearchgate.netunimi.it

Efforts in designing new monobactams focus on overcoming limitations of aztreonam, such as its susceptibility to hydrolysis by certain SBLs and the need for combination therapy to address complex resistance profiles. oup.compfizer.comtandfonline.com Key design principles include:

Enhanced Stability Against a Broader Range of β-Lactamases: While aztreonam is stable against MBLs, future monobactams could be engineered to possess intrinsic stability or be designed for co-administration with novel BLIs that cover a wider spectrum of resistance mechanisms, including diverse SBLs and potentially even some MBLs (though MBL inhibition by monobactams themselves is less likely due to their mechanism).

Improved Affinity for Essential Penicillin-Binding Proteins: Optimizing the binding affinity of new monobactams for crucial PBPs, particularly PBP-3 in Gram-negative bacteria, is essential for potent antibacterial activity. nih.govmims.com

Circumventing Efflux Pumps and Permeability Barriers: Gram-negative bacteria possess outer membranes and efflux pumps that can limit antibiotic access to intracellular targets. mdpi.com Designing monobactams with modified structures to improve outer membrane permeability and reduce recognition by efflux systems could enhance their effectiveness against resistant strains.

Targeting Novel Bacterial Processes: While the primary target of monobactams is PBP-3, future research might explore modifications that allow interaction with other essential bacterial targets or pathways, potentially broadening their spectrum or reducing the likelihood of resistance development.

Structure-Activity Relationship (SAR) Studies: Continued detailed SAR studies are crucial to understand how modifications to the monobactam core and its side chains impact activity against various bacterial targets and resistance enzymes. researchgate.net This knowledge can guide the rational design of new analogues with improved properties.

Combinatorial Approaches: Designing next-generation monobactams with specific BLIs in mind, where the monobactam handles MBLs and the BLI tackles SBLs, remains a powerful strategy. This involves understanding the synergistic molecular interactions between the two components. nih.govnih.govnih.govmjima.org

The development of novel monocyclic β-lactams with broad activity spectra against MDR Gram-negative bacteria highlights the ongoing importance of this antibiotic class and the potential for designing improved derivatives based on the monobactam scaffold. oup.com

Unexplored Research Avenues in Aztreonam Science

Beyond the established areas of research, several unexplored avenues exist in aztreonam science that could yield valuable insights and applications:

Detailed Mechanisms of Aztreonam-Induced Flavonoid Accumulation in Plants: While studies show aztreonam increases flavonoid levels in soybean, the precise molecular signaling pathways and metabolic processes triggered by aztreonam that lead to this accumulation are not fully elucidated. researchgate.netfrontiersin.org Understanding this could open doors for using aztreonam or its derivatives to manipulate plant metabolism for various agricultural applications.

Impact of Aztreonam on Plant Microbiome: Given its antimicrobial nature and its application in plant transformation, investigating the effect of aztreonam on the plant microbiome is an important unexplored area. Understanding how aztreonam influences the composition and function of bacterial and fungal communities associated with plants could have implications for plant health, growth, and the success of transformation efforts.

Potential Immunomodulatory Effects: While aztreonam is known for a low rate of allergy compared to other β-lactams, a deeper exploration of its potential immunomodulatory effects, both in the context of infection and in other biological systems, could be warranted. wikipedia.org

Novel Delivery Systems: Research into advanced drug delivery systems for aztreonam could improve its pharmacokinetic profile, target specific infection sites more effectively, or reduce potential off-target effects. This could include exploring liposomal formulations or other nanoparticle-based delivery methods. frontiersin.org

Role of Aztreonam in Biofilm Disruption: Investigating the activity of aztreonam, alone or in combination with other agents, against bacterial biofilms could reveal new therapeutic strategies for biofilm-associated infections, which are often difficult to treat.

Exploring Aztreonam Derivatives for Non-Antibiotic Therapeutic Targets: Could modifications of the aztreonam scaffold lead to compounds with activity against non-bacterial targets relevant to other diseases? This is a speculative but potentially fruitful area for chemical biology exploration.

Environmental Fate and Impact: A more comprehensive understanding of the environmental fate and potential ecological impact of aztreonam, particularly in agricultural settings where it might be used for plant transformation, is important for responsible application.

These unexplored areas highlight the potential for continued discovery and innovation centered around the aztreonam molecule and its unique properties.

Q & A

Basic Research Questions

Q. How should pharmacokinetic (PK) studies for aztreonam be designed to evaluate bioavailability and elimination in healthy subjects?

- Methodological Answer : PK studies should employ crossover designs with intravenous (IV) and intramuscular (IM) administration routes. Use radiolabeled (e.g., ¹⁴C) aztreonam to track drug distribution and metabolism. Collect serial serum, urine, and fecal samples post-dose to quantify unchanged drug and metabolites (e.g., SQ 26,992, the hydrolyzed β-lactam ring product). Bioavailability calculations require comparing area-under-the-curve (AUC) values between IV and IM routes. Elimination half-life (t½) and renal clearance metrics should be derived using compartmental modeling (e.g., two-compartment model for IV, one-compartment for IM) .

Q. What methodologies are used to assess aztreonam’s clinical utilization patterns and safety in retrospective studies?

- Methodological Answer : Retrospective analyses should extract electronic medical records (EMRs) to collect variables such as patient demographics, β-lactam allergy status, ICU admission, and microbiological culture data. Define endpoints like aztreonam consumption in defined daily doses (DDD/1000 adjusted patient-days) and adverse drug reaction (ADR) rates. Use interrupted time series (ITS) analysis with linear regression to evaluate pre- and post-intervention trends in prescribing behavior .

Q. How can researchers address aztreonam’s poor oral bioavailability in preclinical studies?

- Methodological Answer : Focus on prodrug development to enhance absorption. Design prodrugs by modifying aztreonam’s sulfate group to improve lipophilicity and intestinal permeability. Use in vitro assays (e.g., Caco-2 cell permeability) and in vivo animal models to assess bioavailability. Validate stability in gastrointestinal conditions and enzymatic conversion to active drug .

Advanced Research Questions

Q. What experimental approaches optimize dosing regimens for aztreonam in combination with β-lactamase inhibitors (e.g., avibactam)?

- Methodological Answer : Employ hollow-fiber infection models (HFIM) to simulate human pharmacokinetics. Test simultaneous vs. staggered administration to determine if avibactam pre-exposure enhances aztreonam stability against β-lactamases. Use iterative dose-ranging studies (e.g., 6 g/day aztreonam ± continuous infusion ceftazidime/avibactam) and validate regimens in triplicate HFIM runs. Measure bacterial killing and resistance suppression using time-kill curves and population analysis profiles .

Q. How do metallo-β-lactamase (MBL)-producing pathogens develop resistance to aztreonam/avibactam, and how can this be modeled experimentally?

- Methodological Answer : Isolate MBL-producing strains (e.g., E. anophelis) and perform whole-genome sequencing to identify resistance mechanisms (e.g., porin loss, efflux pumps). Use checkerboard synergy assays to quantify aztreonam/avibactam MIC shifts. Model resistance emergence in vitro via serial passage under sub-inhibitory drug concentrations. Correlate resistance phenotypes with β-lactamase activity assays and molecular docking studies .